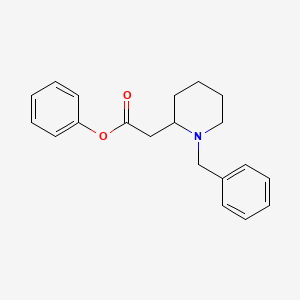

Phenyl (1-benzylpiperidin-2-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

618107-03-2 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

phenyl 2-(1-benzylpiperidin-2-yl)acetate |

InChI |

InChI=1S/C20H23NO2/c22-20(23-19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)16-17-9-3-1-4-10-17/h1-6,9-10,12-13,18H,7-8,11,14-16H2 |

InChI Key |

WDOOMALLNTWCRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CC(=O)OC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Phenyl 1 Benzylpiperidin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. A complete NMR analysis of Phenyl (1-benzylpiperidin-2-yl)acetate would involve a suite of one-dimensional and two-dimensional experiments.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl acetate (B1210297) group, the benzyl (B1604629) group, and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment.

However, a detailed search of scientific databases did not yield any published ¹H NMR or ¹³C NMR data specifically for this compound. Therefore, a data table of chemical shifts cannot be provided.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to map out the spin systems within the piperidine ring and the benzyl and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the entire molecular framework, including the connection between the phenylacetate (B1230308) moiety and the piperidine ring.

No specific 2D NMR data (COSY, HSQC, HMBC) for this compound has been reported in the available scientific literature.

Saturation Transfer Difference (STD) NMR for Ligand-Target Interactions

STD NMR is a powerful technique used to study the binding of a small molecule (ligand) to a large protein (target). This experiment identifies the specific protons of the ligand that are in close proximity to the protein in a binding event. While potentially applicable to understand the interactions of this compound with a biological target, no such studies have been published.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching of the ester, C-H stretching and bending of the aromatic and aliphatic portions, and C-N stretching of the tertiary amine.

A search of the literature and spectral databases did not provide an experimental FT-IR spectrum for this compound. Consequently, a data table of vibrational frequencies cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy by providing an exact mass measurement. This data is used to confirm the molecular formula of a compound.

An HRMS analysis of this compound would yield a precise mass-to-charge ratio (m/z) that corresponds to its molecular formula, C₂₀H₂₃NO₂. However, no published HRMS data for this specific compound could be located.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

If suitable crystals of this compound could be grown, X-ray diffraction analysis would reveal the precise spatial arrangement of the phenyl, benzyl, and piperidine groups. This would include the stereochemistry at the chiral center (C2 of the piperidine ring) and the conformational preferences of the molecule in the crystalline form.

No crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or reported in the scientific literature. Therefore, a table of crystallographic data cannot be presented.

Unit Cell Parameters and Space Group Determination

The foundational data obtained from an X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal: a, b, c, α, β, γ) and the crystal's space group, which describes its symmetry elements. However, a review of publicly available scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of this compound. Consequently, its unit cell parameters and space group have not been documented in the accessible literature.

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the most stable three-dimensional shape of the molecule in the solid phase. For this compound, this would involve determining the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the phenyl acetate and N-benzyl substituents. As no crystal structure data is available, a detailed experimental conformational analysis of this specific compound in its crystalline form cannot be provided.

Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate the material's macroscopic properties, including melting point and solubility. An analysis of these forces for this compound is contingent on the availability of its crystal structure. Since this information is not present in the reviewed literature, a specific description of its intermolecular interactions in the crystal lattice is not possible.

Chromatographic Purity and Isomeric Purity Assessment

Chromatographic techniques are essential for determining the chemical purity and isomeric composition of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

The assessment of chemical purity is critical to ensure that a sample is free from starting materials, by-products, or degradation products. A standard method for a compound like this compound would be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This technique typically employs a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks, usually with UV detection. For piperidine-containing compounds that may lack a strong native chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be used to enhance UV detection. nih.govresearchgate.net

A typical RP-HPLC method would involve an Inertsil C18 column with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid) and an organic solvent such as acetonitrile. nih.gov The separation is achieved isocratically or via a gradient elution, with detection at a suitable wavelength (e.g., 254 nm) determined by the compound's UV absorbance.

Table 1: Representative HPLC Purity Analysis Data This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (68:32, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30°C |

| Retention Time (RT) | 8.45 min |

| Peak Area % | 99.8% |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (e.e.), is crucial as different enantiomers can have distinct pharmacological activities. Chiral HPLC is the gold standard for this type of analysis. heraldopenaccess.usuma.es

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralpak AD-H, are widely used for separating enantiomers of various compounds, including piperidine derivatives. nih.gov The mobile phase is often a mixture of polar organic solvents (polar organic mode) or a nonpolar solvent with a polar modifier (normal phase mode). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

For piperidine derivatives, a common approach involves using a mobile phase like ethanol (B145695) containing a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and resolution. nih.gov

Table 2: Representative Chiral HPLC Data for Enantiomeric Excess (e.e.) Determination This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Column Temp. | 25°C |

| Retention Time (R-enantiomer) | 12.1 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Peak Area (R-enantiomer) | 98.5% |

| Peak Area (S-enantiomer) | 1.5% |

| Enantiomeric Excess (e.e.) | 97.0% |

Computational Chemistry and Molecular Modeling of Phenyl 1 Benzylpiperidin 2 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing molecules of the size and complexity of Phenyl (1-benzylpiperidin-2-yl)acetate. espublisher.com DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), can predict a wide range of molecular properties. nih.gov

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like this compound, with multiple rotatable bonds, the conformational landscape can be complex.

The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. orientjchem.org The orientations of the benzyl (B1604629) group on the piperidine nitrogen and the phenylacetate (B1230308) group at the C2 position can lead to various low-energy conformers. DFT calculations are used to optimize the geometry of these different conformers to identify the global minimum energy structure. researchgate.net The resulting optimized structural parameters, such as bond lengths and angles, can be compared with experimental data if available, for instance, from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Geometrical Parameters for this compound (Optimized at B3LYP Level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.36 Å | |

| C-N (piperidine) | 1.47 Å | |

| N-CH₂ (benzyl) | 1.46 Å | |

| Bond Angle | O=C-O (ester) | 123.5° |

| C-N-C (piperidine) | 112.0° | |

| C-N-CH₂ (benzyl) | 114.5° |

Note: The values in this table are representative and intended for illustrative purposes based on typical DFT calculations for similar organic molecules.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netniscpr.res.in

DFT calculations can precisely determine the energies of these orbitals. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). irjweb.comniscpr.res.in

Furthermore, understanding the distribution of electronic charge throughout the molecule is essential. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide atomic charges, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen atoms of the ester group are expected to carry a significant negative charge, while the carbonyl carbon would be positively charged.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.25 |

| LUMO Energy | E(LUMO) | -1.15 |

| Energy Gap | ΔE | 5.10 |

| Ionization Potential | IP | 6.25 |

| Electron Affinity | EA | 1.15 |

| Hardness | η | 2.55 |

| Softness | S | 0.39 |

| Electronegativity | χ | 3.70 |

Note: These values are hypothetical examples illustrating typical results from DFT analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govchemrxiv.org

The MEP map is color-coded to indicate different potential values. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. For this compound, such regions would be concentrated around the carbonyl oxygen of the ester group. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. Positive potentials are often found around hydrogen atoms, particularly those attached to more electronegative atoms.

Green regions denote areas of neutral or near-zero potential.

By analyzing the MEP map, one can predict the molecule's reactivity patterns and intermolecular interaction sites without needing to perform a full reaction simulation. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, which can be directly correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. chem-soc.siajchem-a.com

A comparison between the calculated and experimental spectra helps in the definitive assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending, rocking). ajchem-a.com Theoretical calculations often produce harmonic frequencies that are slightly higher than the experimental anharmonic frequencies. To achieve better agreement, the calculated values are typically scaled by an empirical factor. chem-soc.siajchem-a.com This correlative approach provides a robust validation of the calculated molecular structure. researchgate.net

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| C=O Stretch | Ester | ~1745 |

| C-H Stretch | Aromatic Rings | ~3050 - 3100 |

| C-H Stretch | Aliphatic (Piperidine, Benzyl) | ~2850 - 2980 |

| C-O Stretch | Ester | ~1250 |

Note: These frequencies are representative examples based on DFT calculations for molecules with similar functional groups.

Beyond static properties, DFT is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, one could theoretically study reactions such as the hydrolysis of the ester bond. Computational modeling would involve identifying the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. Calculating the energy barrier for this process provides a quantitative measure of the reaction rate, offering insights that are often difficult to obtain experimentally. nih.govnih.gov

Conformational Analysis and Molecular Dynamics (MD) Simulations

While DFT provides detailed information about static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility and dynamic behavior of a system. researchgate.netmdpi.com

For a molecule like this compound, MD simulations can explore its conformational landscape in a simulated environment, such as in a solvent like water or in a lipid bilayer. mdpi.comnih.gov These simulations can reveal:

The relative stabilities of different conformers.

The pathways and timescales of transitions between conformational states.

The nature of solvent-solute interactions.

MD simulations start with an optimized structure (often from DFT) and then solve Newton's equations of motion for each atom in the system over a series of small time steps. The resulting trajectory provides a detailed movie of the molecule's behavior, offering critical insights into its properties in a dynamic context that is often more representative of its real-world state. researchgate.netnih.gov

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a protein target, which is often expressed as a binding energy or a docking score. A lower docking score typically indicates a more favorable binding interaction. For instance, in studies of various benzylpiperidine derivatives, docking scores have been used to rank compounds based on their predicted potency against specific biological targets. mdpi.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the use of a docking algorithm to predict the most stable binding pose. The results would be presented in a table format, as shown below, illustrating the predicted binding energy and potential protein targets.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Kᵢ (nM) |

|---|---|---|

| Hypothetical Target A | -9.5 | 50 |

| Hypothetical Target B | -8.2 | 250 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking data for this compound is not available in the reviewed literature.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's specificity and activity. The key interaction motifs typically analyzed include:

Hydrogen Bonding: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In this compound, the ester carbonyl oxygen and the piperidine nitrogen could potentially act as hydrogen bond acceptors or donors.

π-π Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. This compound contains two aromatic rings—the phenyl ring of the acetate (B1210297) group and the benzyl group attached to the piperidine nitrogen—which can engage in π-π stacking with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, and tryptophan.

Docking studies on a related compound, (1-Benzylpiperidin-4-yl)methyl-2-phenylacetate, have revealed double π-π interactions between the aromatic ring of its 2-phenylacetate moiety and the Phe335 and Phe341 residues at the central site of the human serotonin (B10506) transporter (h-SERT). mdpi.com Additionally, a π-π interaction between the aromatic ring of the N-benzylpiperidine moiety and the Tyr341 residue has been observed. mdpi.com These findings suggest that this compound may also form similar stabilizing interactions with its biological targets.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Ester carbonyl oxygen, Piperidine nitrogen | Ser, Thr, Asn, Gln, His |

| π-π Stacking | Phenyl ring, Benzyl ring | Phe, Tyr, Trp |

Note: This table represents potential interactions based on the chemical structure of this compound and findings from related compounds.

Pharmacophore Modeling and Design

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.

Ligand-based pharmacophore modeling is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. This method involves aligning a set of active molecules and extracting the common chemical features that are responsible for their biological activity. For this compound, a ligand-based pharmacophore model could be generated if a series of its analogs with known biological activities were available. The resulting pharmacophore would consist of a 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings.

A hypothetical ligand-based pharmacophore model for a series of this compound analogs might include the following features:

An aromatic ring feature corresponding to the phenyl group.

Another aromatic ring feature for the benzyl group.

A hydrogen bond acceptor feature for the ester carbonyl oxygen.

A positive ionizable feature for the piperidine nitrogen at physiological pH.

When the 3D structure of the target protein is known, a receptor-based pharmacophore model can be developed. This approach involves identifying the key interaction points within the protein's binding site that are complementary to the features of a bound ligand. This method can be used to understand the essential interactions required for binding and to screen for novel compounds that fit the pharmacophore.

For this compound, a receptor-based pharmacophore could be generated by docking the molecule into a target protein and then mapping the key interaction points. The resulting pharmacophore would highlight the regions in the binding pocket that favor hydrophobic, aromatic, hydrogen bonding, and charged interactions.

Pharmacophore models are not static; they are hypotheses that can be refined and tailored as more data becomes available. The process of tailoring a pharmacophore hypothesis involves iteratively modifying the model based on the activities of newly designed or discovered compounds. If a compound that fits the pharmacophore model shows low activity, the model may need to be refined to include additional features or exclude volumes to improve its predictive power. Conversely, if a highly active compound does not fit the model, the hypothesis may need to be expanded to accommodate new binding modes. This iterative process of design, synthesis, testing, and model refinement is a key strategy in modern drug discovery.

Quantum Chemical Calculations for Reactivity and Stability of this compound Unexplored in Current Scientific Literature

Despite a thorough search of available scientific databases and computational chemistry literature, no specific research articles or datasets were found that detail the quantum chemical calculations for the reactivity and stability of the compound this compound. Consequently, the generation of a detailed article including data tables on its electronic structure, reactivity indices, and stability, as per the requested outline, cannot be fulfilled at this time.

Computational chemistry and molecular modeling are powerful tools for predicting the physicochemical properties and behavior of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate various parameters that provide insights into a compound's reactivity and stability. These parameters typically include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy gap between them is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface of a molecule helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

Local Reactivity Descriptors (Fukui Functions): These are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While computational studies have been conducted on structurally related compounds containing benzylpiperidine or phenylacetate moieties, the specific quantum chemical data for this compound is not present in the accessed scientific literature. The absence of such dedicated research means that any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Further research, involving dedicated computational studies on this compound, would be necessary to generate the specific data required to populate the requested tables and provide a detailed analysis of its reactivity and stability from a quantum chemical perspective.

Chemical Reactivity and Derivatization of Phenyl 1 Benzylpiperidin 2 Yl Acetate

Investigation of Ester Hydrolysis and Transesterification Pathways

The ester group in Phenyl (1-benzylpiperidin-2-yl)acetate is a primary site for nucleophilic attack. Its reactivity is influenced by the electronic effects of the attached phenyl group and the steric hindrance imparted by the adjacent substituted piperidine (B6355638) ring.

Ester Hydrolysis: The cleavage of the ester bond in the presence of water, known as hydrolysis, can proceed under both acidic and basic conditions to yield Phenylacetic acid and 1-benzylpiperidin-2-ol. The mechanism typically involves a nucleophilic attack on the carbonyl carbon of the ester. pearson.com The rate of this reaction is significantly influenced by the nature of the group attached to the ester's oxygen atom. In this molecule, the presence of a phenyl group (phenoxide as the leaving group) makes the carbonyl carbon more electrophilic compared to an alkyl ester, but the leaving group itself is stabilized by resonance. pearson.com

Studies comparing the hydrolysis of phenyl acetate (B1210297) and benzyl (B1604629) acetate show that the phenyl group's proximity can sterically hinder the approach of nucleophiles, while also stabilizing the transition state through resonance, which can affect the reaction rate. pearson.com The hydrolysis of this compound would similarly be subject to these electronic and steric factors.

Transesterification Pathways: Transesterification is a process where the phenyl group of the ester is exchanged with the alkyl or aryl group of an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, in the presence of ethanol (B145695) and a suitable catalyst, this compound can be converted to Ethyl (1-benzylpiperidin-2-yl)acetate and phenol (B47542). This type of reaction is documented for structurally similar compounds; for example, methylphenidate undergoes hepatic transesterification with ethanol to form ethylphenidate. wikipedia.org

| Reaction Pathway | Reagents | Products | Conditions |

| Hydrolysis | H₂O, H⁺ or OH⁻ | (1-benzylpiperidin-2-yl)methanol, Phenylacetic acid | Acidic or Basic |

| Transesterification | R'OH (e.g., Ethanol) | Ethyl (1-benzylpiperidin-2-yl)acetate, Phenol | Acid or Base Catalyst |

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a tertiary amine, making it a nucleophilic and basic center. This allows for a variety of reactions that modify the piperidine core.

N-Alkylation: As a tertiary amine, the piperidine nitrogen readily undergoes N-alkylation when treated with alkyl halides. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the nitrogen on the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. nih.gov The reactivity in these SN2 reactions is influenced by the nature of the alkyl halide and the solvent used. nih.gov For example, reacting this compound with methyl iodide would yield the corresponding N-methyl quaternary ammonium iodide salt.

N-Acylation: While tertiary amines lack the necessary proton to form stable amide products through direct acylation with agents like acyl chlorides or anhydrides, they can participate in acylation-related reactions. In some cases, reactions can be designed to cleave one of the groups on the nitrogen, followed by acylation. More commonly, the N-benzyl group can be removed via catalytic hydrogenation, yielding a secondary amine. This resulting Phenyl (piperidin-2-yl)acetate can then be readily N-acylated to introduce a wide variety of functional groups.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Acylation (Post-debenzylation) | Acetyl Chloride (CH₃COCl) | N-acyl piperidine derivative |

The formation of quaternary ammonium salts is a characteristic reaction of the tertiary piperidine nitrogen in this compound. This conversion is typically achieved through the Menschutkin reaction, which involves treating the compound with an alkyl halide. nih.govmdpi.com The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. nih.gov Polar solvents are known to stabilize the transition state and increase the reaction rate. nih.gov The presence of water in the reaction system has also been shown to remarkably shorten the reaction time and increase the conversion rate for the quaternization of tertiary amines with benzyl halides. googleapis.com These quaternary salts find applications as phase-transfer catalysts and in the development of compounds with specific biological activities. mdpi.com

Derivatization Strategies for Analog Generation

The chemical scaffold of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs. Derivatization strategies can be broadly categorized by the specific subunit of the molecule being modified: the piperidine ring, the N-benzyl group, and the phenylacetate (B1230308) moiety. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.

Modification of the Piperidine Ring

The piperidine ring is a prime target for derivatization, allowing for the introduction of various substituents at different positions to modulate the compound's properties.

One advanced strategy for piperidine functionalization is the use of rhodium-catalyzed C-H insertion reactions. nih.govresearchgate.net This method allows for the direct introduction of functional groups at the C2, C3, and C4 positions of the piperidine ring, offering a powerful tool for creating positional analogs. nih.govresearchgate.net The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govresearchgate.net For instance, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts. nih.govresearchgate.net

Another approach involves the synthesis of piperidine derivatives from precursor molecules. For example, functionalized tetrahydropyridines can be synthesized and subsequently transformed into highly functionalized piperidine analogs. acs.org This strategy has been successfully employed to create a library of analogs with substituents at the C5' position of the piperidine ring. acs.org

Modification of the N-Benzyl Group

The N-benzyl group can be modified or replaced to explore the impact of different substituents on the piperidine nitrogen.

A common strategy is N-debenzylation , which removes the benzyl group, providing a secondary amine that can be further functionalized. This is often achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. The resulting debenzylated piperidine can then be reacted with a variety of alkyl or aryl halides to introduce new N-substituents.

Conversely, N-alkylation of a precursor piperidine can be used to introduce the benzyl group or other substituted benzyl moieties. Standard N-alkylation conditions, such as reacting the parent piperidine with a benzyl halide in the presence of a base, are typically employed.

Modification of the Phenylacetate Moiety

The phenylacetate portion of the molecule provides several avenues for derivatization, including modification of the ester and the phenyl ring.

A versatile strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, 1-benzylpiperidine-2-carboxylic acid. This carboxylic acid can then serve as a key intermediate for the synthesis of a wide range of amide derivatives. nih.govresearchgate.net Standard amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 4-dimethylaminopyridine (B28879) (DMAP), can be used to couple the carboxylic acid with various primary and secondary amines. ajchem-a.com This approach allows for the introduction of a diverse array of functional groups at this position.

Furthermore, the phenyl ring of the phenylacetate moiety can be substituted with various functional groups. This can be achieved by starting with appropriately substituted phenylacetic acids before the esterification step. For example, derivatives with halo, alkyl, or alkoxy substituents on the phenyl ring have been synthesized to probe the effects of these modifications. acs.orgnih.gov

The following tables summarize some of the key derivatization strategies and the types of analogs that can be generated.

Table 1: Derivatization Strategies for the Piperidine Ring

| Strategy | Description | Potential Analogs |

|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Direct functionalization of the piperidine ring at C2, C3, or C4 positions. nih.govresearchgate.net | C2/C3/C4-alkylated, -arylated, or otherwise functionalized piperidine derivatives. |

| Synthesis from Precursors | Utilization of functionalized tetrahydropyridines to construct the piperidine ring with desired substituents. acs.org | Piperidine analogs with various substituents introduced during the ring synthesis. |

| N-Debenzylation/N-Alkylation | Removal of the N-benzyl group followed by reaction with different alkylating agents. | Analogs with diverse N-substituents, including alkyl, substituted benzyl, and other aryl groups. |

Table 2: Derivatization Strategies for the Phenylacetate Moiety

| Strategy | Description | Potential Analogs |

|---|---|---|

| Ester Hydrolysis and Amide Coupling | Hydrolysis of the phenyl ester to a carboxylic acid, followed by amide bond formation with various amines. nih.govresearchgate.net | A wide range of amide derivatives with diverse functionalities. |

| Use of Substituted Phenylacetic Acids | Esterification using phenylacetic acids with substituents on the phenyl ring. acs.orgnih.gov | Analogs with modified electronic and steric properties on the phenyl ring. |

Biochemical and Receptor Targeting Studies of Phenyl 1 Benzylpiperidin 2 Yl Acetate Analogs in Vitro and Mechanism Focused

Enzyme Inhibition Studies

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The inhibition of cholinesterases, particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease (AD). nih.govmdpi.com AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); its inhibition helps to increase acetylcholine levels in the brain, thereby improving cognitive function. nih.gov While AChE is the primary target, BChE also plays a role in acetylcholine hydrolysis, and its levels may increase as AD progresses, making it a relevant secondary target. nih.gov Analogs of Phenyl (1-benzylpiperidin-2-yl)acetate, which feature the core benzylpiperidine scaffold, have been extensively investigated for their potential to inhibit these enzymes.

A range of studies has demonstrated the capacity of benzylpiperidine derivatives to inhibit both AChE and BChE in vitro. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity.

One study synthesized and evaluated a series of functionalized 2-phenylacetate derivatives of 1-benzylpiperidine (B1218667). nih.gov Among these, compound 19 , which contains a fluorine atom at the para position of the 2-phenylacetate moiety, emerged as the most potent AChE inhibitor in the series with an IC50 value of 5.10 µM. nih.gov This compound also showed moderate inhibitory activity against BChE, with an IC50 value of 26.78 µM, indicating a dual inhibitory profile. nih.govmdpi.com

Other research has explored molecular hybrids incorporating the N-benzylpiperidine moiety. For instance, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were tested against human AChE (hAChE) and human BChE (hBChE). acs.org The most promising compound from this series, SD-6 , which has an unsubstituted phenyl ring, demonstrated good hAChE inhibitory activity with an IC50 of 0.907 µM. acs.org

Further modifications to the benzylpiperidine structure have yielded varied results. Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have been shown to effectively inhibit cholinesterases in the micromolar range. nih.gov For example, compound 9m from this series, featuring a 4-chloro substitution, displayed a potent anti-AChE IC50 of 0.21 µM. nih.gov In contrast, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives showed no inhibitory effects against AChE, although some compounds did exhibit weak to moderate inhibition of BChE. mdpi.com

| Compound | Scaffold/Class | AChE IC50 (µM) | BChE IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 19 | 1-Benzylpiperidine-2-phenylacetate analog | 5.10 ± 0.24 | 26.78 ± 0.81 | nih.govmdpi.com |

| SD-6 | N-(1-Benzylpiperidin-4-yl) hybrid | 0.907 ± 0.011 | >10 | acs.org |

| 9m | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | 0.21 ± 0.03 | >100 | nih.gov |

| Donepezil (Reference) | 1-Benzyl-4-piperidine derivative | 0.054 ± 0.006 | 2.557 ± 0.038 | acs.org |

| Galantamine (Reference) | - | 1.19 ± 0.046 | - | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Enzyme kinetic studies reveal the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type. For cholinesterase inhibitors, a mixed-type inhibition is often observed, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Kinetic analysis of Donepezil (E2020), a well-known AChE inhibitor with a 1-benzylpiperidine core structure, revealed a mixed-type inhibition. nih.gov This indicates that it binds to a site on the enzyme that is different from the acetylcholine binding site in the catalytic active site (CAS). nih.gov Molecular docking studies of other benzylpiperidine analogs support this dual binding hypothesis. These studies suggest that the benzylpiperidine moiety interacts with key amino acid residues in both the CAS and the peripheral anionic site (PAS) of the AChE enzyme. acs.org For instance, the protonated nitrogen of the piperidine (B6355638) ring can form π-cationic interactions with Trp86 in the CAS, while the phenyl rings can engage in π-π stacking interactions with residues like Trp286 and Tyr341 in the PAS. acs.org This ability to interact with both sites is a hallmark of many potent, mixed-type AChE inhibitors.

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a primary therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. mdpi.comnih.gov This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides that form senile plaques in the brain. acs.orgmdpi.com Inhibition of BACE-1 is therefore expected to reduce Aβ production and slow disease progression. nih.gov The benzylpiperidine scaffold has been identified as a promising framework for the design of BACE-1 inhibitors. researchgate.net

Several studies have demonstrated the BACE-1 inhibitory activity of benzylpiperidine analogs. A series of N-(1-benzylpiperidin-4-yl) molecular hybrids showed good to moderate inhibition profiles against human BACE-1 (hBACE-1) in a fluorescence resonance energy transfer (FRET)-based assay. acs.org More potent inhibition has been achieved with other derivatives. For example, a BACE-1 inhibitor incorporating an N-benzyl-2-oxopiperazinone moiety and an isophthalamide (B1672271) P2-P3 ligand showed a potent BACE-1 inhibitory constant (Ki) of 2 nM. nih.gov Molecular docking results suggest that the protonated nitrogen of the piperidine ring can interact with the catalytic dyad residues Asp32 and Asp228, which is essential for enzymatic inhibition. acs.org

| Compound | Scaffold/Class | Inhibitory Activity (Ki) | Source |

|---|---|---|---|

| Compound 5a | N-benzyl-2-oxopiperazinone derivative | 2 nM | nih.gov |

| Compound 6j | Oxazolidinone derivative | 23 nM | nih.gov |

| N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide | Benzylpiperidine derivative | 354.01 nM | nih.gov |

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov There are two isoforms, MAO-A and MAO-B. Inhibition of these enzymes, particularly the selective inhibition of MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease and is also considered beneficial for Alzheimer's disease. nih.govnih.gov

Derivatives based on the benzylpiperidine and related phenylpiperazine scaffolds have been synthesized and evaluated as MAO inhibitors. A study on pyridazinobenzylpiperidine derivatives found that most compounds were selective inhibitors of MAO-B over MAO-A. nih.gov The most potent compound in this series, S5 , exhibited an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04 over MAO-A. nih.govresearchgate.net Kinetic studies revealed that the inhibition of MAO-B by these lead compounds was of a competitive and reversible type. nih.govresearchgate.net Another study on 4-substituted phenylpiperazine and 1-benzhydrylpiperazine (B193184) derivatives also identified potent and selective MAO inhibitors, with compound 12 showing a very potent MAO-B IC50 value of 80 nM. nih.gov

| Compound | Scaffold/Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (A/B) | Source |

|---|---|---|---|---|---|

| S5 | Pyridazinobenzylpiperidine | 3.857 | 0.203 | 19.04 | nih.govresearchgate.net |

| S16 | Pyridazinobenzylpiperidine | >100 | 0.979 | >102 | nih.govresearchgate.net |

| Compound 7 | Phenylpiperazine | 0.120 | - | - | nih.gov |

| Compound 12 | 1-Benzhydrylpiperazine | - | 0.080 | - | nih.gov |

Other Relevant Enzyme Targets (e.g., involved in cancer progression)

The therapeutic potential of benzylpiperidine-based compounds extends beyond neurodegenerative diseases. Certain enzymes that are overexpressed in cancer have become targets for this class of molecules. One such enzyme is Monoacylglycerol Lipase (B570770) (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) and is upregulated in various invasive tumors, providing fatty acids that promote tumor growth. nih.gov

A new class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated. nih.gov The lead compound from this series, derivative 13 , was found to be a potent, reversible, and selective MAGL inhibitor. nih.gov In studies using primary pancreatic cancer cell cultures, this compound demonstrated antiproliferative activity, induced apoptosis (programmed cell death), and reduced cell migration. nih.gov These findings suggest that benzylpiperidine-based MAGL inhibitors could have potential as therapeutic agents in oncology. nih.gov

Receptor Binding and Modulation Assays

The interaction of this compound analogs with a range of neuroreceptors and chemokine receptors has been a subject of scientific investigation to delineate their potential therapeutic applications. These in vitro studies are fundamental in characterizing the affinity and selectivity of these compounds for their molecular targets.

Muscarinic Receptor Subtype (M1-M5) Affinities and Selectivity

Research into the muscarinic acetylcholine receptor (mAChR) binding profiles of benzylpiperidine derivatives, a core scaffold of the compound , is ongoing. While specific data for this compound analogs across all M1-M5 subtypes is not extensively documented in publicly available literature, studies on structurally related N-benzylpiperidine compounds offer insights into potential interactions. For instance, modifications on the piperidine ring and the benzyl (B1604629) moiety have been shown to influence affinity for muscarinic receptor subtypes. The development of selective M1 mAChR antagonists has been a focus, with some N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs showing IC50 values in the range of 350 nM to >10 μM for the M1 subtype, with varying degrees of selectivity against M2-M5. Further research is required to fully characterize the muscarinic receptor affinity and selectivity profiles of this compound and its close analogs.

Sigma Receptor (σ1, σ2) Binding Characteristics and Selectivity

The sigma receptors, particularly the σ1 and σ2 subtypes, have been identified as significant targets for benzylpiperidine derivatives. A number of studies have detailed the binding affinities and selectivity of various analogs, revealing key structural determinants for potent and selective ligands.

Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands have been explored, with some benzylpiperidine derivatives showing high affinity for both receptors. For example, one notable compound exhibited a Kᵢ value of 11.0 nM for the σ1 receptor. nih.gov In another study focusing on piperidine and piperazine-based compounds, a benzylpiperidine derivative demonstrated a Kᵢ of 3.2 nM for the σ1 receptor, with moderate selectivity over the σ2 receptor. nih.gov The substitution pattern on the benzyl and piperidine rings plays a crucial role in determining the affinity and selectivity for sigma receptor subtypes. For instance, replacement of a piperidine ring with a piperazine (B1678402) can significantly impact σ1R affinity and selectivity. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperidine Analogs

| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Compound 52 nih.gov | 11.0 | - | - |

| Compound 1 nih.gov | 3.2 | - | Moderate |

| Compound 3 nih.gov | 8.9 | - | Moderate |

| Compound 5 nih.gov | 3.64 | - | - |

| Compound 11 nih.gov | 4.41 | 67.9 | 15.4 |

| Compound 12 nih.gov | - | - | - |

Note: Data is compiled from multiple sources and represents a selection of reported values. "-" indicates data not available.

Serotonin Receptor (e.g., 5-HT2A, 5-HT2B) Interactions

The serotonergic system, particularly the 5-HT2A and 5-HT2B receptors, is another important target for benzylpiperidine-containing compounds. The structural features of these analogs significantly influence their affinity for these receptor subtypes.

While specific binding data for this compound analogs at 5-HT2A and 5-HT2B receptors is limited in the available literature, broader studies on related structures provide some context. For example, certain N-benzylpiperidine derivatives have been investigated for their 5-HT2 receptor activity. The nature and position of substituents on the benzyl ring, as well as modifications to the piperidine moiety, can modulate binding affinity and selectivity. Further dedicated studies are necessary to fully elucidate the interaction of this compound analogs with serotonin receptor subtypes.

Opioid Receptor (μ, δ) Ligand Binding Studies

The opioid system, comprising receptors such as the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), represents a key area of investigation for benzylpiperidine derivatives due to their potential as analgesics.

Recent research has focused on developing dual-acting MOR/σ1R ligands from the benzylpiperidine class. In a study of 30 such derivatives, one compound, designated as compound 52, displayed a significant binding affinity for the MOR with a Kᵢ value of 56.4 nM. nih.gov This highlights the potential of the benzylpiperidine scaffold to interact with the μ-opioid receptor. Information regarding the binding of this compound analogs specifically to the δ-opioid receptor is not as readily available, indicating a need for further investigation in this area.

Table 2: μ-Opioid Receptor Binding Affinities of Selected Benzylpiperidine Analogs

| Compound | μ-Opioid Receptor Kᵢ (nM) |

|---|---|

| Compound 52 nih.gov | 56.4 |

Note: Data is from a specific study on dual MOR/σ1R ligands.

CC Chemokine Receptor-3 (CCR3) Antagonism

The CC Chemokine Receptor-3 (CCR3) has emerged as a target for N-benzylpiperidine derivatives, with several studies demonstrating their potential as antagonists of this receptor, which is involved in inflammatory responses.

While specific data for this compound analogs is not available, research on related N-benzylpiperidine structures has identified potent CCR3 antagonists. The core N-benzylpiperidine scaffold is considered an essential pharmacophore for this activity. Structure-activity relationship studies have shown that modifications to this core can significantly impact binding potency. For instance, the introduction of N-(ureidoalkyl) substituents has been shown to improve binding affinity from the micromolar to the low nanomolar range. This indicates that with appropriate structural modifications, analogs of this compound could potentially exhibit CCR3 antagonistic activity.

Structure-Activity Relationship (SAR) Derivations from in vitro Data

The collective in vitro data from receptor binding assays allows for the deduction of structure-activity relationships (SAR) for this compound analogs. These relationships are critical for understanding how specific structural modifications influence receptor affinity and selectivity.

For sigma receptors , the nature of the substituent on the piperidine nitrogen and the substitution pattern on the aromatic rings are key determinants of affinity and selectivity. A benzyl group on the piperidine nitrogen is a common feature in many high-affinity sigma receptor ligands. nih.govnih.gov The length and nature of the linker between the piperidine ring and other aromatic moieties also play a crucial role.

In the context of the μ-opioid receptor , the presence of a benzylpiperidine core has been shown to be compatible with significant binding affinity. nih.gov The specific substitutions on both the phenyl and piperidine rings, as well as the nature of the ester or amide linkage, would be expected to modulate this affinity.

For CCR3 antagonism , the N-benzylpiperidine moiety is considered a critical pharmacophore. The SAR suggests that the addition of specific side chains, such as N-ureidoalkyl groups, can dramatically enhance binding potency.

Regarding muscarinic and serotonin receptors , while less specific data is available for close analogs of this compound, general principles of SAR for ligands of these receptors suggest that aromatic substitutions and the stereochemistry of the piperidine ring will be important factors in determining affinity and subtype selectivity.

Systematic Variation of Substituents and their Biochemical Impact

The systematic modification of substituents on analogs of this compound has been a key strategy to probe their structure-activity relationships (SAR) and optimize their interaction with biological targets, particularly sigma receptors. Studies on the closely related series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have provided significant insights into how the nature and position of substituents on the phenylacetamide aromatic ring influence binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov

The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity and selectivity for the σ₁ receptor. nih.gov The introduction of various substituents onto the phenyl ring leads to a range of effects on receptor binding. Generally, placing substituents at the 3-position of the phenyl ring tends to result in a higher affinity for both σ₁ and σ₂ receptors compared to substitutions at the 2- or 4-positions. nih.gov

The electronic properties of the substituents play a crucial role. For instance, the introduction of electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amine (NH₂) groups typically results in moderate affinity for σ₁ receptors but weak to negligible affinity for σ₂ receptors. nih.gov Conversely, halogen substitution (e.g., Cl, Br, F) on the aromatic ring generally preserves or slightly alters the affinity for σ₁ receptors while increasing the affinity for σ₂ receptors. nih.gov This differential effect allows for the fine-tuning of selectivity. One of the most selective analogs identified through this approach is the 2-fluoro-substituted derivative, which exhibits high affinity for the σ₁ receptor (Ki = 3.56 nM) and significantly lower affinity for the σ₂ receptor (Ki = 667 nM). nih.gov

Comparative molecular field analysis has further indicated that the electrostatic properties of the substituents on the phenylacetamide ring are a strong determinant of binding to σ₁ receptors. researchgate.net These systematic studies underscore the importance of both the position and the electronic nature of substituents in modulating the biochemical profile of these compounds. nih.gov

Table 1: Impact of Phenyl Ring Substitution on Sigma Receptor Binding Affinity for N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs

| Compound/Substituent | Position | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (σ₂/σ₁) |

|---|---|---|---|---|

| Unsubstituted | - | 3.90 | 240 | 61.5 |

| 2-Fluoro | 2- | 3.56 | 667 | 187.4 |

| 3-Chloro | 3- | Higher Affinity | Higher Affinity | - |

| 3-Bromo | 3- | Higher Affinity | Higher Affinity | - |

| 3-Nitro | 3- | Higher Affinity | Higher Affinity | - |

| Hydroxyl (OH) | - | Moderate Affinity | Weak/Negligible | - |

| Methoxy (OMe) | - | Moderate Affinity | Weak/Negligible | - |

| Amino (NH₂) | - | Moderate Affinity | Weak/Negligible | - |

Data derived from qualitative descriptions in the source material. nih.gov

Bioisosteric Replacements and their Effect on Target Interactions

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties by substituting a molecular fragment with another that has similar physical and chemical characteristics. researchgate.net This approach aims to enhance potency, improve selectivity, alter pharmacokinetic profiles, or circumvent intellectual property. researchgate.net The thoughtful application of a bioisostere can probe the effects of steric size, electronic properties, lipophilicity, and pKa on the biological response. nih.gov

In the context of this compound analogs, bioisosterism has been explored by replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems. In a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the phenyl ring was substituted with thiophene, naphthyl, or indole (B1671886) rings. researchgate.net These replacements were found to have no significant effect on the high affinity for the σ₁ receptor, indicating that the receptor's binding pocket can accommodate various aromatic systems in this position. researchgate.net This suggests a degree of structural tolerance, allowing for modifications that could, for example, alter metabolic stability or solubility without sacrificing target affinity. chem-space.com

The replacement of the piperidine ring itself is another potential bioisosteric modification. For example, in other classes of biologically active compounds, replacing a piperidine with a piperazine ring has been investigated to modulate compound properties. unisi.it Such a change alters the basicity and hydrogen bonding potential of the core structure, which can significantly impact target interactions and pharmacokinetics. baranlab.org The core principle is that structurally similar compounds often exhibit similar biological activities, and bioisosterism is a key strategy to rationally modify molecules to improve their function as therapeutic agents. researchgate.net

In Vitro Biochemical Mechanisms of Action and Target Engagement

The in vitro evaluation of this compound analogs has focused on quantifying their interaction with specific molecular targets to elucidate their mechanism of action. A primary method for characterizing target engagement is through competitive binding assays, which determine the affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki). nih.gov

Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have established their high-affinity binding to sigma receptors. The unsubstituted compound, for example, binds to the σ₁ receptor with a Ki value of 3.90 nM. nih.gov Target engagement is further defined by selectivity, which is the compound's ability to bind to the intended target with higher affinity than to other, off-target molecules. These phenylacetamide analogs have demonstrated high selectivity for σ₁ receptors over σ₂ receptors and have shown no significant affinity for dopamine D2 or D3 receptors, with IC₅₀ values greater than 10,000 nM. nih.govresearchgate.net This high degree of selectivity is a crucial aspect of their biochemical mechanism, as it suggests that their biological effects are likely mediated primarily through the sigma-1 receptor.

Beyond simple binding affinity, understanding the biochemical mechanism can involve enzyme kinetics studies. For other benzylpiperidine-containing compounds that act as enzyme inhibitors, kinetic analyses such as Lineweaver-Burk plots are used to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). acs.org This type of study provides deeper insight into how the compound interacts with the active site or allosteric sites of its target enzyme. acs.org

Furthermore, in vitro functional assays are used to connect receptor binding to a cellular effect. For certain sigma-1 receptor selective phenylacetamides, a correlation was observed between their binding affinity and their ability to provide cytoprotection in a hippocampal-derived cell line (HT-22). researchgate.net This demonstrates that engagement of the σ₁ receptor by these compounds initiates a biochemical cascade that results in a measurable neuroprotective effect, providing a direct link between target engagement and a functional cellular outcome. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(1-benzylpiperidin-4-yl)phenylacetamide |

| 2-fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide |

| N-(1-benzylpiperidin-4-yl)thiophene-acetamide |

| N-(1-benzylpiperidin-4-yl)naphthalene-acetamide |

Advanced Research Applications and Chemical Biology Context

Phenyl (1-benzylpiperidin-2-yl)acetate as a Potential Chemical Probe for Biological Systems

The N-benzylpiperidine motif is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net This scaffold's versatility allows for systematic modifications to fine-tune its binding affinity and selectivity for a target of interest. For a molecule like this compound to be developed into a chemical probe, it would typically undergo further chemical modification. This could involve the incorporation of a reporter tag, such as a fluorescent group or a photoaffinity label, to enable visualization and identification of its binding partners within a cell or tissue.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes chemical probes to study enzyme activity in complex biological samples. unisi.it Probes used in ABPP are designed to bind irreversibly to the active site of a specific class of enzymes, allowing for their detection and quantification. unisi.it Derivatives of this compound could potentially be developed into such probes to investigate the roles of specific enzymes in disease pathogenesis.

Utility in Ligand-Based Drug Discovery Paradigms and Lead Compound Development

The N-benzylpiperidine core of this compound is a prominent feature in many compounds developed through ligand-based drug discovery. nih.govresearchgate.net This approach relies on the knowledge of existing molecules that bind to a biological target to design new and improved ligands. mdpi.com The structural information from a series of active compounds is used to develop a pharmacophore model, which defines the essential three-dimensional features required for biological activity.

The N-benzylpiperidine scaffold is frequently employed by medicinal chemists due to its structural flexibility and three-dimensional nature, which allows for favorable interactions with biological targets. nih.govresearchgate.net It can be readily synthesized and modified, making it an attractive starting point for the development of new therapeutic agents. By systematically altering the substituents on the phenyl and piperidine (B6355638) rings, researchers can explore the structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov

For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated that substitutions on the phenylacetamide aromatic ring significantly influence their binding affinity for sigma receptors. nih.gov Such SAR studies are crucial in guiding the design of more effective drug candidates.

Role as a Precursor for Complex Molecular Architectures in Chemical Biology

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures in the field of chemical biology. The ester and the benzyl (B1604629) group can be subjected to various chemical transformations to build larger and more intricate molecules with tailored biological activities.

For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as amino acids or peptides, to create novel hybrid compounds. The N-benzyl group can be removed through catalytic hydrogenation, providing a secondary amine on the piperidine ring that can be further functionalized.

This synthetic versatility allows researchers to use this compound as a building block to generate libraries of diverse compounds for high-throughput screening. This approach is instrumental in the discovery of novel therapeutic agents and chemical tools to probe biological processes. The synthesis of various N-benzylpiperidine derivatives often involves multi-step reaction sequences where a core structure, similar to this compound, serves as a key intermediate. acs.org

Exploration in Multi-Target Directed Ligand (MTDL) Strategies

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease. genophore.comnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering enhanced therapeutic efficacy and a better side-effect profile compared to single-target drugs or combination therapies. genophore.com

The N-benzylpiperidine scaffold is a key component in the design of MTDLs for neurodegenerative disorders. nih.govmdpi.com For example, researchers have designed and synthesized N-benzylpiperidine derivatives that dually inhibit both acetylcholinesterase (AChE) and histone deacetylase (HDAC), two important targets in Alzheimer's disease. mdpi.com

In a similar vein, molecular hybrids of N-(1-benzylpiperidin-4-yl) with other pharmacophores have been developed as multifunctional agents for Alzheimer's disease, targeting cholinesterases and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). acs.orgresearchgate.net The design of such molecules often involves linking the N-benzylpiperidine moiety to another pharmacophore known to interact with a different target. While this compound itself has not been explicitly reported as an MTDL, its core structure is highly relevant to this design strategy. By modifying the phenylacetate (B1230308) portion, it could be adapted to interact with a secondary target of interest.

Below is a table summarizing the biological targets of some N-benzylpiperidine derivatives in the context of MTDL strategies for Alzheimer's disease.

| Compound Class | Target 1 | Target 2 | Reference |

| N-benzyl piperidine derivatives | Histone Deacetylase (HDAC) | Acetylcholinesterase (AChE) | mdpi.com |

| N-(1-Benzylpiperidin-4-yl) hybrids | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | acs.org |

| N-(1-Benzylpiperidin-4-yl) hybrids | Acetylcholinesterase (AChE) | Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) | researchgate.net |

| 1-Benzylpiperidine (B1218667) derivatives | Acetylcholinesterase (AChE) | Serotonin (B10506) Transporter (SERT) | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.